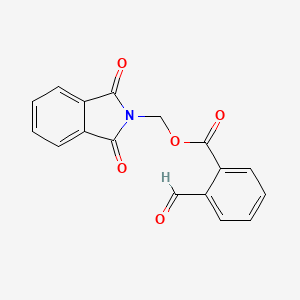
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is a chemical compound that has garnered significant attention from researchers due to its potential applications in various scientific fields. This compound is a derivative of isoindoline-1,3-dione and has been studied extensively for its potential therapeutic properties.
作用机制
The exact mechanism of action of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is not fully understood. However, it has been suggested that its antitumor properties may be due to its ability to induce apoptosis in cancer cells. Its anti-inflammatory properties may be due to its ability to inhibit the production of inflammatory cytokines. Its antioxidant properties may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate is its low toxicity profile. This makes it a safe compound to use in lab experiments. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research on (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate. One area of interest is its potential use as a therapeutic agent for cancer treatment. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in vivo. Additionally, research on its anti-inflammatory and antioxidant properties may lead to the development of new treatments for inflammatory diseases and conditions caused by oxidative stress. Finally, its fluorescent properties may lead to its use as a tool for imaging biological systems in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has potential applications in various scientific fields. Its low toxicity profile, antitumor, anti-inflammatory, and antioxidant properties, and fluorescent properties make it an attractive candidate for further research. Future studies may lead to the development of new therapeutic agents for cancer treatment, inflammatory diseases, and conditions caused by oxidative stress.
合成方法
The synthesis of (1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate involves the reaction of isoindoline-1,3-dione with 2-formylbenzoic acid in the presence of a suitable catalyst. The reaction is carried out under mild conditions and yields a white crystalline product.
科学研究应用
(1,3-Dioxoisoindol-2-yl)methyl 2-formylbenzoate has been studied for its potential therapeutic properties in various scientific fields. It has been found to possess antitumor, anti-inflammatory, and antioxidant properties. Additionally, it has been studied for its potential use as a fluorescent probe for imaging biological systems.
属性
IUPAC Name |
(1,3-dioxoisoindol-2-yl)methyl 2-formylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO5/c19-9-11-5-1-2-6-12(11)17(22)23-10-18-15(20)13-7-3-4-8-14(13)16(18)21/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZAJMQSELXHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)OCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

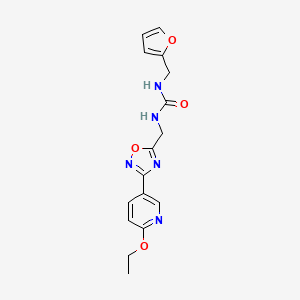
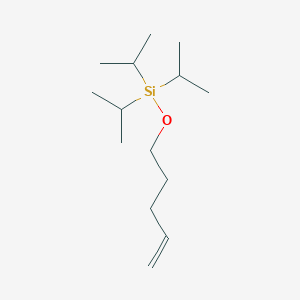
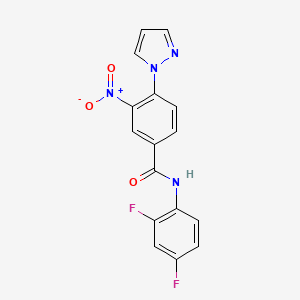
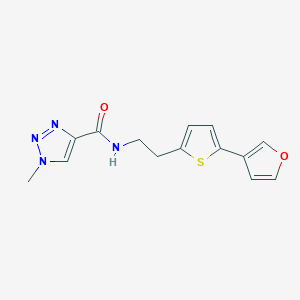
![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)
![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)
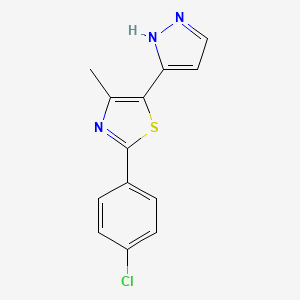
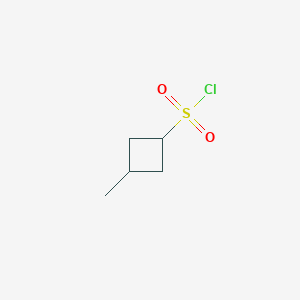


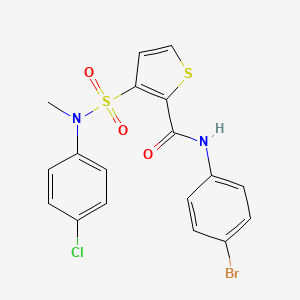
![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)